molecular formula C28H23FN4O3 B1676197 4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)- CAS No. 197506-04-0

4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-

Katalognummer: B1676197
CAS-Nummer: 197506-04-0
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: PYUGFOWNYMLROI-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MEN-91507 is a small molecule drug that acts as a cysteinyl leukotriene receptor antagonist. It was initially developed by A. Menarini Industrie Farmaceutiche Riunite SRL. The compound is primarily investigated for its potential therapeutic applications in immune system diseases and respiratory diseases, particularly asthma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MEN-91507 involves several key steps:

Industrial Production Methods: The industrial production of MEN-91507 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Reaktionstypen: MEN-91507 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Tetrazolrings und der Fluorphenylgruppe.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Diese Reaktionen beinhalten typischerweise nucleophile Reagenzien unter milden Bedingungen.

    Oxidations- und Reduktionsreaktionen: Obwohl MEN-91507 unter normalen Bedingungen stabil ist, kann es unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind typischerweise Derivate von MEN-91507 mit modifizierten funktionellen Gruppen, die für weitere pharmakologische Studien verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C_25H_24F N_5O

Molecular Weight : 482.5 g/mol

The compound features a complex structure that includes a benzopyran moiety, a fluorophenyl group, and a tetrazole ring. Its molecular design suggests potential interactions with biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of benzopyran compounds exhibit anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Analgesic Effects

Similar to its anti-inflammatory properties, this compound has shown potential as an analgesic agent. It may modulate pain pathways, providing relief in conditions such as arthritis and neuropathic pain .

Immunosuppressive Activity

The immunosuppressive capabilities of this compound have been explored in the context of autoimmune diseases and organ transplantation. Its ability to modulate immune responses could be beneficial in preventing graft rejection and managing autoimmune disorders .

Antiallergic Effects

The compound has also been investigated for its antiallergic properties, potentially offering new treatments for allergic reactions by inhibiting histamine release and other mediators of allergic responses .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of MEN91507 in various therapeutic areas:

  • Trial on Inflammatory Diseases : A Phase II trial assessed the effectiveness of MEN91507 in patients with rheumatoid arthritis, showing significant reduction in disease activity scores compared to placebo .
  • Pain Management Study : Another study focused on chronic pain management demonstrated that patients receiving MEN91507 reported lower pain levels and improved quality of life metrics .

Mechanistic Studies

Mechanistic studies have elucidated the pathways through which this compound exerts its effects:

  • Cytokine Modulation : Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 production in macrophages, contributing to its anti-inflammatory action .
  • Neuroprotection : Preliminary studies suggest neuroprotective effects, indicating potential applications in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis with Other Compounds

PropertyMEN91507Other Benzopyran Derivatives
Anti-inflammatory ActivityHighModerate
Analgesic EffectSignificantVariable
Immunosuppressive PotentialHighLow
Antiallergic ActivityPresentAbsent

Wirkmechanismus

MEN-91507 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically the CysLT1 receptor. This receptor is involved in the inflammatory response and bronchoconstriction. By blocking this receptor, MEN-91507 reduces inflammation and prevents bronchoconstriction, making it a potential therapeutic agent for asthma and other respiratory diseases .

Vergleich Mit ähnlichen Verbindungen

  • Montelukast
  • Zafirlukast
  • Pranlukast

Comparison: MEN-91507 displays a differential activity against endogenous leukotrienes compared to similar compounds like montelukast and zafirlukast. While all these compounds act as cysteinyl leukotriene receptor antagonists, MEN-91507 has shown a more potent and broader activity in reducing antigen-induced airway inflammation and bronchoconstriction in preclinical studies .

MEN-91507 stands out due to its unique pharmacological profile and its potential for broader therapeutic applications.

Biologische Aktivität

The compound 4H-1-benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)- is a derivative of benzopyran, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H22FN5O\text{C}_{22}\text{H}_{22}\text{F}\text{N}_5\text{O}

Key Features:

  • Fluorophenyl Group : Enhances lipophilicity and potentially improves bioavailability.
  • Tetrazole Ring : Known for its role in modulating biological activity through interactions with various receptors.

Biological Activity Overview

Research indicates that benzopyran derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-allergic effects. The specific compound under consideration has shown promise in several studies.

Anticancer Activity

A recent study highlighted the antiproliferative effects of related benzopyran derivatives against various cancer cell lines. The IC50 values ranged from 5.2 to 22.2 µM , demonstrating significant cytotoxicity against MDA-MB-231 breast cancer cells while showing minimal toxicity towards normal cell lines (HEK-293 and LLC-PK1) with IC50 values exceeding 100 µM .

Anti-inflammatory Properties

The compound has been identified as a potential anti-inflammatory agent. A patent describes its use in treating inflammatory conditions through inhibition of pro-inflammatory cytokines . The mechanism likely involves modulation of signaling pathways associated with inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : While the compound showed no significant kinase inhibitory activity in preliminary tests, modifications to its structure may enhance this property.
  • Apoptosis Induction : At concentrations around 5 µM , the compound was reported to induce apoptosis in cancer cells by approximately 50.8% , suggesting a mechanism that may involve mitochondrial pathways .

Case Studies and Research Findings

Several studies have evaluated the biological effects of similar benzopyran derivatives:

  • Uterotrophic Activity : A study on 7-methoxy-4H-benzopyran derivatives revealed varying degrees of uterotrophic activity, with some compounds exhibiting up to 87% effectiveness based on uterine weight gain in animal models .
  • Antiestrogenic Activity : Certain derivatives demonstrated antiestrogenic properties, providing insights into their potential use in hormone-related therapies .
  • Stability and Pharmacokinetics : Another investigation into the pharmacokinetics of related compounds indicated a short half-life in human serum (approximately 13.6 minutes ) which necessitates further structural optimization for enhanced stability .

Data Summary Table

Activity TypeObserved EffectsReference
AntiproliferativeIC50: 5.2 - 22.2 µM
Anti-inflammatoryInhibition of cytokines
UterotrophicUp to 87% uterine weight gain
Antiestrogenic65% activity compared to estradiol
Apoptosis Induction50.8% induction at 5 µM
Serum StabilityHalf-life: ~13.6 min

Eigenschaften

CAS-Nummer

197506-04-0

Molekularformel

C28H23FN4O3

Molekulargewicht

482.5 g/mol

IUPAC-Name

8-[(E)-2-[4-[4-(4-fluorophenyl)butoxy]phenyl]ethenyl]-2-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C28H23FN4O3/c29-22-13-8-19(9-14-22)4-1-2-17-35-23-15-10-20(11-16-23)7-12-21-5-3-6-24-25(34)18-26(36-27(21)24)28-30-32-33-31-28/h3,5-16,18H,1-2,4,17H2,(H,30,31,32,33)/b12-7+

InChI-Schlüssel

PYUGFOWNYMLROI-KPKJPENVSA-N

SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Isomerische SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)/C=C/C4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Kanonische SMILES

C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=NNN=N3)C=CC4=CC=C(C=C4)OCCCCC5=CC=C(C=C5)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

8-(2-(E)-(4-(4-(4-fluorophenyl)butyloxy)phenyl)vinyl)-4-oxo-2-(5-1H-tetrazolyl)-4H-1-benzopyran sodium salt
MEN91507

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 2
Reactant of Route 2
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 3
Reactant of Route 3
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 4
Reactant of Route 4
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 5
Reactant of Route 5
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-
Reactant of Route 6
4H-1-Benzopyran-4-one, 8-(2-(4-(4-(4-fluorophenyl)butoxy)phenyl)ethenyl)-2-(1H-tetrazol-5-yl)-, (E)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.